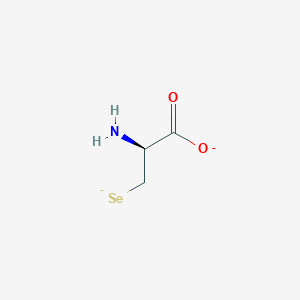

D-selenocysteinate(2-)

Description

Fundamental Significance of Selenoamino Acid Enantiomers in Biological and Chemical Systems

Amino acids, the building blocks of proteins, typically exist in one of two mirror-image forms, or enantiomers: the L-form and the D-form. In most living organisms, the L-enantiomers are the predominant form. researchgate.netresearchgate.net However, the study of D-amino acids and their selenium-containing counterparts, such as D-selenocysteine, is crucial for a comprehensive understanding of biological systems. The chirality of these molecules can dramatically influence their biological activity, toxicity, and metabolic pathways. researchgate.netresearchgate.net

The separation and identification of specific selenoamino acid enantiomers are critical due to their diverse properties. researchgate.netresearchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) are employed for the chiral speciation of selenoamino acids. rsc.orgrsc.org This allows researchers to distinguish between D- and L-enantiomers in various samples. researchgate.netrsc.orgrsc.org The study of these enantiomers provides insights into enzyme stereoselectivity, the metabolic pathways of selenium, and the potential for developing novel selenium-based compounds. vulcanchem.com

Historical Trajectories and Contemporary Relevance of D-Selenocysteine Research

The discovery of selenocysteine (B57510) as the 21st proteinogenic amino acid in the 1970s by Thressa Stadtman marked a significant milestone in biochemistry. wikipedia.orgabclonal.com Initial research largely focused on the L-enantiomer due to its direct role in the synthesis of selenoproteins, which are crucial for various physiological processes, including antioxidant defense and thyroid hormone regulation. wikipedia.orgabclonal.commdpi.com

Contemporary research has expanded to include the D-enantiomer, D-selenocysteine, recognizing its importance as a tool in biochemical investigations. vulcanchem.com A key area of study involves the metabolism of D-selenocysteine, particularly in certain bacteria. For instance, the enzyme D-selenocystine α,β-lyase, found in Clostridium sticklandii, specifically acts on the D-form of selenocystine (B224153) (the oxidized dimer of D-selenocysteine). vulcanchem.com This enzyme catalyzes the breakdown of D-selenocystine into pyruvate (B1213749), ammonia, and elemental selenium. vulcanchem.com Understanding the metabolism of D-selenocysteine and its derivatives provides valuable information on selenium cycling in biological systems and the stereochemical influences on selenoamino acid metabolism. vulcanchem.com

D-Selenocysteinate(2-) as a Probing Agent in Mechanistic Biological Chemistry

The unique chemical properties of D-selenocysteinate(2-) make it a valuable probe for studying enzyme mechanisms and substrate specificity. vulcanchem.com Its distinct reactivity compared to its sulfur-containing analog, D-cysteinate, allows researchers to investigate the role of selenium in catalytic processes. vulcanchem.comresearchgate.net

One significant application is in the study of enzyme stereoselectivity. By comparing the interactions of D- and L-selenocysteine with various enzymes, scientists can gain a deeper understanding of how these enzymes recognize and process specific enantiomers. vulcanchem.com Furthermore, D-selenocysteine and its derivatives can be used to investigate replacement reactions in selenium metabolism, where selenols can act as substituent donors. vulcanchem.com These studies help to elucidate the interconnectedness of sulfur and selenium biochemistry. vulcanchem.com

Current Paradigms and Research Frontiers in D-Selenocysteinate(2-) Studies

Current research on D-selenocysteinate(2-) is focused on several key areas. The development of more sophisticated analytical methods for the chiral separation and quantification of selenoamino acid enantiomers remains a priority. rsc.orgrsc.org This includes the use of techniques like gas chromatography and capillary electrophoresis coupled with specific detectors. rsc.org

A significant research frontier is the exploration of D-selenocysteine's potential in the development of novel selenium-containing compounds with applications in medicinal chemistry. vulcanchem.com The unique biological activities of different enantiomers suggest that D-selenocysteine-containing molecules could have distinct therapeutic properties. researchgate.netresearchgate.net

Another emerging area is the use of D-selenocysteinate(2-) in structural biology. For example, it has been used in the characterization of interactions with heavy metals, such as in the study of methylmercury-D,L-selenocysteinate. scispace.comusask.ca Furthermore, understanding the metabolism of D-selenocysteine in various organisms, particularly in the context of the gut microbiome, could reveal new roles for this selenoamino acid.

| Research Area | Focus | Key Techniques |

| Enzyme Stereoselectivity | Investigating how enzymes differentiate between D- and L-selenoamino acids. | Enzyme kinetics, X-ray crystallography |

| Selenium Metabolism | Elucidating the metabolic pathways of D-selenocysteine in various organisms. | Isotope tracing, mass spectrometry |

| Novel Compound Synthesis | Developing new selenium-containing molecules with potential therapeutic applications. | Organic synthesis, combinatorial chemistry |

| Analytical Method Development | Improving techniques for the separation and detection of selenoamino acid enantiomers. | HPLC-ICP-MS, GC-MS, Capillary Electrophoresis |

| Structural Biology | Using D-selenocysteinate(2-) to probe the structure and function of biomolecules. | X-ray absorption spectroscopy, NMR spectroscopy |

Properties

Molecular Formula |

C3H5NO2Se-2 |

|---|---|

Molecular Weight |

166.05 g/mol |

IUPAC Name |

(2S)-2-amino-3-selenidopropanoate |

InChI |

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1 |

InChI Key |

ZKZBPNGNEQAJSX-UWTATZPHSA-L |

SMILES |

C(C(C(=O)[O-])N)[Se-] |

Isomeric SMILES |

C([C@H](C(=O)[O-])N)[Se-] |

Canonical SMILES |

C(C(C(=O)[O-])N)[Se-] |

Origin of Product |

United States |

Synthetic Methodologies for D Selenocysteine and Its Chemical Derivatives

Laboratory Synthesis of D-Selenocysteine and Stereoisomeric Analogues

The chemical synthesis of D-selenocysteine requires precise control over stereochemistry to yield the desired enantiomer. Various methodologies have been developed to achieve this, ranging from the use of chiral precursors to advanced catalytic systems.

Achieving the correct D-configuration at the α-carbon is the most critical challenge in the synthesis of D-selenocysteine. Enantioselective methods are designed to favor the formation of one enantiomer over the other.

A primary and highly effective strategy involves the diastereoselective 1,4-conjugate addition (Se-Michael addition) of selenium nucleophiles to chiral dehydroalanine (B155165) (Dha) derivatives. mdpi.comacs.org In this approach, a chiral auxiliary is used to create a bicyclic dehydroalanine precursor. The rigid structure of this precursor dictates the facial selectivity of the incoming nucleophile, leading to a highly stereocontrolled addition. By selecting the appropriate enantiomer of the chiral Dha precursor, one can direct the synthesis towards either L- or D-selenocysteine derivatives with exceptional diastereoselectivity. acs.org For example, the reaction of the enantiomeric form of a chiral bicyclic dehydroalanine (ent-1) with a selenolate generated in situ from a diselenide and sodium borohydride (B1222165) (NaBH₄) yields the D-amino acid adduct as a single stereoisomer. acs.org This method is robust, catalyst-free, and proceeds in high yields at room temperature. acs.org

Another advanced approach is the photoredox-catalyzed asymmetric Giese reaction . nih.govnih.gov This method utilizes a simple chiral auxiliary to control the diastereoselectivity of a key alkylation step. It provides a versatile and scalable route to a wide range of enantiopure β-selenolated amino acids, including D-selenocysteine analogues. nih.govnih.gov

The high nucleophilicity and susceptibility to oxidation of the selenol (-SeH) group necessitate its protection during multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The choice of protecting group is critical, as it must be stable to the reaction conditions used for peptide chain elongation and selectively removable at the desired stage.

A variety of protecting groups have been developed, with benzyl-based groups being the most common. These groups are typically stable under the basic conditions of Fmoc-based SPPS and can be removed under acidic or specific oxidative/reductive conditions.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Application Notes |

| p-Methoxybenzyl | Mob/PMB | HF; TFA/DMSO; I₂; TFA/DTNP jst.go.jpnih.govmdpi.com | Most common for both Boc and Fmoc SPPS. Removal with DTNP in TFA is particularly mild and efficient. nih.govmdpi.com |

| Benzyl (B1604629) | Bzl | Br₂/hydrazine; Na/NH₃; TFA/DTNP mdpi.comnih.gov | One of the original protecting groups used in solution-phase synthesis. |

| p-Methylbenzyl | Meb | TFA/DTNP mdpi.com | Similar to Mob, removed under mild conditions with DTNP. |

| Xanthenyl | Xan | TFA cocktail (e.g., TFA/TIS/H₂O) nih.gov | An acid-labile group, making it fully compatible with standard Fmoc-SPPS cleavage protocols. nih.gov |

| Trityl | Trt | TFA cocktail (e.g., TFA/TIPS/H₂O) nih.gov | Highly acid-labile, but the Fmoc-Sec(Trt)-OH derivative can be less stable for long-term storage compared to the Xan derivative. nih.gov |

| Acetamidomethyl | Acm | I₂; Hg(OAc)₂; DTNP/TFA (>15 equiv.) nih.gov | Requires specific, often harsh, conditions for removal. |

The development of acid-labile protecting groups like xanthenyl (Xan) and trityl (Trt) represents a significant advancement. nih.gov These groups allow for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail, streamlining the synthesis process in Fmoc-SPPS. nih.gov

The choice of precursors is fundamental to the successful synthesis of D-selenocysteine. The stereochemical outcome is often dictated by the chirality of the starting material.

As mentioned, chiral bicyclic dehydroalanines are key precursors for stereocontrolled synthesis. mdpi.comacs.org Their rigid conformation allows for highly selective attack by a selenium nucleophile on one face of the molecule, ensuring the desired stereochemistry. The reactivity of this precursor is high, and the Michael addition proceeds efficiently without the need for a catalyst. acs.org

Alternatively, nucleophilic substitution reactions on chiral serine derivatives can be employed. In this route, a protected D-serine is used as the chiral starting material. The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by a selenium nucleophile in an Sₙ2 reaction. This method effectively transfers the chirality of the serine precursor to the final selenocysteine (B57510) product. researchgate.net

The selenium precursor is most commonly a diselenide , such as di(p-methoxybenzyl) diselenide. This stable compound is reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to generate the highly reactive selenolate anion (R-Se⁻) . acs.orgnih.gov This nucleophile then reacts with the electrophilic carbon of the Dha or activated serine precursor to form the crucial carbon-selenium bond. acs.orgnih.gov

Advanced Protecting Group Chemistry for Selenol Functionality

Chemical Ligation and Engineered Incorporation of D-Selenocysteine

Beyond the synthesis of the free amino acid, methods to incorporate D-selenocysteine into specific sites within a peptide sequence are essential for creating functional selenopeptides and proteins.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The incorporation of D-selenocysteine is achieved using a pre-synthesized, orthogonally protected D-selenocysteine building block. The most common approach utilizes the Fmoc strategy.

The protocol involves the use of Fmoc-D-Sec(PG)-OH , where PG is a suitable side-chain protecting group, such as p-methoxybenzyl (Mob). rsc.org The synthesis follows standard SPPS cycles:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a piperidine (B6355638) solution. nih.gov

Coupling: The protected Fmoc-D-Sec(Mob)-OH is activated using coupling reagents like HBTU/DIEA or DIC/HOBt and coupled to the free N-terminus of the growing peptide chain. rsc.org

Washing: Excess reagents are washed away before the next cycle begins.

A known challenge during the SPPS of selenocysteine-containing peptides is the potential for β-elimination of the protected selenol side chain during the piperidine-mediated Fmoc deprotection step, which leads to the formation of a dehydroalanine residue. nih.gov The use of newer, highly acid-labile protecting groups like Xan can mitigate some side reactions by simplifying the final deprotection step. nih.gov Upon completion of the sequence, the peptide is cleaved from the solid support and all protecting groups are removed, often in a single step using a TFA-based cleavage cocktail. nih.govnih.gov

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments to form a larger protein. The canonical reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine.

This chemistry has been successfully extended to use N-terminal D-selenocysteine . mdpi.comresearchgate.net The mechanism is analogous to cysteine-based NCL: the highly nucleophilic selenol of the D-selenocysteine residue attacks the C-terminal thioester of the other peptide fragment. This initial, reversible transthioesterification forms a selenoester-linked intermediate. This intermediate then rapidly undergoes an irreversible intramolecular S→N acyl shift to form a native peptide bond at the ligation site. mdpi.com

A significant advantage of using selenocysteine is the dramatically increased reaction rate. Due to the lower pKa (≈5.2) and higher nucleophilicity of the selenol group compared to the thiol group of cysteine (pKa ≈8.3), NCL reactions at selenocysteine can be up to 1000 times faster than at cysteine. mdpi.comresearchgate.net This allows ligations to proceed efficiently at lower reactant concentrations and can minimize side reactions. rsc.orgnih.gov

| Ligation Type | Reactant 1 | Reactant 2 | Relative Rate | Key Feature |

| Cysteine NCL | Peptide-α-thioester | N-terminal Cysteine | 1x | The standard for chemical protein synthesis. |

| Selenocysteine NCL | Peptide-α-thioester | N-terminal Selenocysteine | ~10-1000x faster | Enhanced kinetics due to lower pKa and higher nucleophilicity of selenol. mdpi.comresearchgate.netrsc.org |

| Diselenide-selenoester Ligation | Peptide-α-selenoester | N-terminal Selenocystine (B224153) | ~10x faster than Cys NCL | Proceeds rapidly without exogenous additives. rsc.org |

Furthermore, the resulting selenocysteine residue at the ligation junction can be selectively converted to an alanine (B10760859) residue through a process called deselenization, a feature that expands the range of peptide sequences that can be synthesized via NCL. researchgate.net

Chemoenzymatic Approaches for Selective D-Selenocysteine Integration

The selective incorporation of D-amino acids into peptides and proteins is a burgeoning field of research, offering the potential to create novel biomolecules with enhanced stability and unique biological activities. While the natural translational machinery is highly specific for L-amino acids, chemoenzymatic strategies provide a powerful toolkit to bypass this limitation. However, the specific chemoenzymatic integration of D-selenocysteine remains a largely unexplored and challenging frontier in peptide and protein engineering. The inherent reactivity of the selenol group, combined with the stereochemical hurdle of the D-configuration, presents a unique set of obstacles.

Current research provides insights into methodologies that could potentially be adapted for the selective incorporation of D-selenocysteine. These approaches primarily rely on the relaxed substrate specificity of certain enzymes or a combination of chemical synthesis and enzymatic ligation.

One promising avenue involves the use of engineered peptide ligases that exhibit broader substrate tolerance. For instance, certain asparaginyl endopeptidases, such as butelase-1 and engineered variants of OaAEP1, have demonstrated the ability to ligate peptides containing D-amino acids in the acceptor sequence. mdpi.comacs.org This suggests a feasible strategy where a peptide fragment containing D-selenocysteine could be chemically synthesized and subsequently ligated to another peptide or protein using one of these promiscuous enzymes. While specific examples with D-selenocysteine are not yet documented, the known tolerance for other D-amino acids opens a potential pathway for its incorporation.

Another potential method involves the use of subtilisin variants, often referred to as "subtiligases," which are engineered to favor synthesis over hydrolysis. These enzymes can catalyze the formation of peptide bonds and have been shown to accept non-natural amino acids, including D-isomers, as substrates. epo.org The application of such a system to D-selenocysteine would necessitate the enzymatic recognition of a D-selenocysteine-containing ester as a substrate for ligation to a nucleophilic peptide.

Sortase-mediated ligation (SML) is another powerful chemoenzymatic tool for protein engineering. This method utilizes the transpeptidase sortase A to ligate a peptide with a specific recognition motif (e.g., LPXTG) to another peptide or protein with an N-terminal glycine. While studies have explored the incorporation of L-selenocysteine using SML, its application with D-selenocysteine-containing fragments is not well-established. dntb.gov.uamit.edu The reversibility of the sortase reaction can also present a challenge to achieving high yields. mit.edu

A more established, albeit indirect, chemoenzymatic approach is Native Chemical Ligation (NCL). In this strategy, a peptide fragment containing an N-terminal selenocysteine (or cysteine) is chemically synthesized and then ligated to a recombinantly expressed protein that has been engineered to have a C-terminal thioester. The high nucleophilicity of the selenol group in selenocysteine can facilitate this ligation reaction. nih.govnih.govnih.govnih.gov To incorporate D-selenocysteine, one would chemically synthesize a peptide with N-terminal D-selenocysteine and ligate it to a protein thioester. This method is "chemoenzymatic" in the sense that it combines a chemically synthesized component with a biologically produced (recombinant) one.

The successful implementation of these strategies for D-selenocysteine integration would depend on overcoming the stereochemical bias of the enzymes involved and optimizing reaction conditions to accommodate the unique properties of selenium. Further research is required to explore and validate these potential chemoenzymatic routes for the selective incorporation of D-selenocysteine.

Illustrative Data on Potential Chemoenzymatic D-Selenocysteine Integration

The following tables present hypothetical data to illustrate the key parameters that would be evaluated in the development of chemoenzymatic methods for D-selenocysteine integration. It is important to note that this data is illustrative and based on findings for other D-amino acids, as specific experimental data for D-selenocysteine in these systems is not yet available in the reviewed literature.

Table 1: Hypothetical Performance of Engineered Peptide Ligases with D-Selenocysteine

| Enzyme | Donor Peptide | Acceptor Peptide (with D-Sec) | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Butelase-1 | Ac-Peptide-Asn-His-Val | D-Sec -Peptide-NH₂ | 6.5 | 37 | 12 | 45 |

Table 2: Potential Application of Subtilisin Variants for D-Selenocysteine Ligation

| Subtilisin Variant | Acyl Donor (with D-Sec) | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|

Table 3: Projected Outcome of Sortase-Mediated Ligation with a D-Selenocysteine-Containing Peptide

| Sortase Variant | Donor Peptide (LPXTG) | Acceptor Peptide (with D-Sec) | Calcium (mM) | Reaction Time (h) | Yield (%) |

|---|

Enzymatic Pathways and Stereospecific Metabolism of D Selenocysteine

D-Selenocysteine Metabolism in Specific Microbial Systems

The primary focus of D-selenocysteine metabolism has been on its degradation by specific bacterial enzymes. A key enzyme in this process, D-selenocystine α,β-lyase, has been identified and characterized, particularly in anaerobic bacteria of the Clostridium genus.

A novel enzyme capable of decomposing D-selenocystine, the oxidized dimer of D-selenocysteine, was discovered in extracts of Clostridium sticklandii and Clostridium sporogenes. ub.edunih.gov The enzyme from C. sticklandii has been purified to homogeneity and extensively characterized. nih.govnih.gov It has a molecular weight of approximately 74,000 daltons and is a homodimer, composed of two identical subunits each with a molecular weight of 35,000 daltons. nih.govnih.gov This enzyme catalyzes the α,β-elimination of D-selenocystine to yield pyruvate (B1213749), ammonia, and elemental selenium. ub.edunih.gov

Table 1: Physicochemical Properties of D-Selenocystine α,β-Lyase from C. sticklandii

| Property | Value |

| Source Organism | Clostridium sticklandii ATCC 12662 |

| Molecular Weight | ~74,000 Da |

| Subunit Structure | Homodimer (2 x 35,000 Da) |

| Required Cofactor | Pyridoxal (B1214274) 5'-Phosphate (PLP) |

| Primary Reaction | α,β-elimination |

| Products | Pyruvate, Ammonia, Elemental Selenium |

The catalytic activity of D-selenocystine α,β-lyase is dependent on pyridoxal 5'-phosphate (PLP), a versatile coenzyme derived from vitamin B6. nih.govnih.gov PLP is essential for a wide variety of enzymatic reactions in amino acid metabolism, including transamination, decarboxylation, and elimination reactions. In the case of D-selenocystine α,β-lyase, PLP facilitates the α,β-elimination reaction. The proposed mechanism involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. asm.org

The amino group of the D-selenocystine substrate then displaces the lysine's amino group to form a new Schiff base (external aldimine) with PLP. asm.org This is followed by the abstraction of the α-proton of the substrate by a basic residue in the active site, leading to the formation of a quinonoid intermediate. The subsequent elimination of the β-substituent (the selenocysteinyl group) results in the formation of an aminoacrylate intermediate. asm.org This intermediate is then hydrolyzed to release pyruvate and ammonia, regenerating the PLP-enzyme complex for the next catalytic cycle. asm.org

D-selenocystine α,β-lyase exhibits strict stereospecificity for D-amino acids. While it effectively catalyzes the α,β-elimination of D-selenocystine, it is completely inactive towards L-selenocystine and other L-amino acids. nih.govnih.gov The enzyme also acts on the sulfur analog, D-cystine, and other D-isomers like D-lanthionine and meso-lanthionine. nih.gov Interestingly, while D-cysteine is a substrate, the free D-selenocysteine monomer is inert. nih.govnih.gov This indicates a specific recognition of the dimeric forms or particular D-amino acids with a suitable leaving group at the β-position.

Table 2: Substrate Specificity and Kinetic Parameters of C. sticklandii D-Selenocystine α,β-Lyase

| Substrate | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) |

| D-Selenocystine | 100 | 0.24 | 1.8 |

| D-Cystine | 81 | 0.91 | 1.5 |

| D-Lanthionine | 76 | 2.5 | 1.4 |

| D-Cysteine | 11 | 0.15 | 0.2 |

| L-Selenocystine | 0 | - | - |

| D-Selenocysteine | 0 | - | - |

| D-Serine | 0 | - | - |

Data compiled from Esaki et al. (1988). asm.org

Beyond its primary elimination activity, D-selenocystine α,β-lyase demonstrates significant versatility by also catalyzing β-replacement reactions. nih.govnih.gov In these reactions, the enzyme can replace the β-substituent of D-selenocystine with a thiol. This results in the formation of a new S-substituted D-cysteine derivative. nih.gov Furthermore, the enzyme can utilize L-selenohomocysteine as a substituent donor in a β-replacement reaction with D-cystine to produce selenocystathionine. nih.govumaryland.edu This catalytic promiscuity highlights a potential role for the enzyme in the metabolic interplay between sulfur and selenium amino acid pathways in these microbial systems.

Comparative Analysis of D-Selenocysteine and L-Selenocysteine Biosynthesis and Processing

A significant disparity exists between the known metabolic pathways of D- and L-selenocysteine. The biosynthesis of L-selenocysteine is a highly conserved and well-elucidated process essential for the production of selenoproteins. nih.govplos.org In stark contrast, a dedicated biosynthetic pathway for D-selenocysteine has not been identified. The available evidence points towards a primarily catabolic role for D-selenocysteine in specific microorganisms, as detailed by the function of D-selenocystine α,β-lyase.

The biosynthesis of L-selenocysteine occurs on its specific transfer RNA (tRNA[Ser]Sec). plos.orgunl.edu The process is initiated by the charging of this tRNA with serine, which is then converted to selenocysteine (B57510). This conversion is dependent on the generation of an activated selenium donor, selenophosphate. plos.org Conversely, D-amino acids in biology are generally synthesized by racemases from their L-counterparts or are incorporated from nutritional sources, but a specific racemase for selenocysteine or a direct synthesis pathway for the D-form remains uncharacterized.

The synthesis of L-selenocysteine is critically dependent on the enzyme selenophosphate synthetase (SPS), also known as SelD in bacteria. asm.orgnih.gov SPS catalyzes the ATP-dependent phosphorylation of a reduced selenium source, such as hydrogen selenide (B1212193) (HSe⁻), to produce monoselenophosphate (SePO₃³⁻). ub.edunih.gov This highly reactive compound serves as the universal selenium donor for the biosynthesis of selenocysteine and other seleno-compounds like 2-selenouridine (B1257519) in tRNA. asm.orgnih.gov

This reaction is notable because it involves the hydrolysis of both high-energy phosphoanhydride bonds of ATP to generate one molecule of selenophosphate. nih.govpnas.org The enzyme from E. coli has a Km for ATP of 0.9 mM and an apparent Km for selenide of 7.3 µM. pnas.org

In eukaryotes and archaea, the biosynthesis of L-selenocysteine involves an additional step where the seryl-tRNA[Ser]Sec is first phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). nih.govunl.edu The resulting O-phosphoseryl-tRNA[Ser]Sec then reacts with selenophosphate in a reaction catalyzed by Sec synthase (SecS) to form selenocysteyl-tRNA[Ser]Sec. nih.govplos.org

Eukaryotic organisms possess two homologs of the bacterial SelD, termed SPS1 and SPS2. ub.eduplos.org Experimental evidence has demonstrated that SPS2 is the true selenophosphate synthetase essential for selenoprotein biosynthesis. plos.orgunl.edu Many SPS2 enzymes are themselves selenoproteins, containing a catalytic selenocysteine residue, while others utilize a cysteine. ub.edu In contrast, SPS1 does not synthesize selenophosphate and is thought to be involved in regulatory functions related to redox homeostasis. ub.edu The generation of selenophosphate by SPS2 is a central and indispensable step for the processing of L-selenocysteine into functional selenoproteins, a pathway for which no direct parallel has been discovered for D-selenocysteine.

An exploration of the enzymatic pathways and stereospecific metabolism surrounding the D-enantiomer of selenocysteine reveals a biological system highly selective for its L-counterpart. While L-selenocysteine is recognized as the 21st proteinogenic amino acid and integrated into proteins via a complex ribosomal mechanism, D-selenocysteinate(2-) is largely excluded from this pathway. Instead, its metabolism, where it occurs, is handled by distinct, stereospecific enzymes. This article details the mechanisms of enantiomeric discrimination at key stages of the canonical L-selenocysteine biosynthesis and incorporation pathway, highlighting the stereochemical barriers that prevent the utilization of D-selenocysteinate(2-).

2 Selenocysteine Synthase (SelA/SecS) Mechanisms and Enantiomeric Discrimination

The synthesis of L-selenocysteine is a tRNA-dependent process. In bacteria, the key enzyme is Selenocysteine Synthase (SelA), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-seryl-tRNASec into L-selenocysteyl-tRNASec. nih.govnrel.gov The enantiomeric discrimination at this stage is profound and is dictated not just by the amino acid but by the entire tRNA-amino acid conjugate.

Research findings from structural biology have provided significant insights into this selectivity. The crystal structure of the Aquifex aeolicus SelA revealed a remarkable ring-shaped homodecamer capable of binding ten tRNASec molecules simultaneously. rcsb.org A crucial aspect of its function is the specific recognition of the tRNA molecule. The N-terminal domain of the SelA enzyme is structured to bind specifically to the unique D-arm of tRNASec. nih.govrcsb.org This structural feature of tRNASec distinguishes it from tRNASer, preventing the erroneous conversion of the much more abundant seryl-tRNASer.

This recognition of the tRNA scaffold is the primary mechanism for enantiomeric discrimination by SelA. The enzyme is tailored to recognize and bind L-seryl-tRNASec. A hypothetical D-seryl-tRNASec would not serve as a substrate, as the stereochemistry of the L-seryl moiety is integral to its proper positioning within the active site for the PLP-dependent catalysis to occur. The enzyme's architecture has evolved to process the L-enantiomer of serine when presented on the specific tRNASec scaffold.

In stark contrast, certain anaerobic bacteria, such as Clostridium sticklandii, possess a distinct metabolic pathway to process the D-enantiomer. These organisms contain the enzyme D-selenocystine α,β-lyase, which specifically acts on D-selenocystine (the oxidized dimer of D-selenocysteine). nih.govnih.gov This enzyme catalyzes the decomposition of D-selenocystine into pyruvate, ammonia, and elemental selenium. nih.govasm.org Significantly, this lyase is inactive towards L-amino acids, demonstrating a clear stereospecificity for the D-form. nih.govasm.org This illustrates that biological systems that metabolize D-selenocysteine do so via a completely separate and stereospecific enzymatic pathway, rather than through the canonical L-selenocysteine biosynthesis machinery.

| Enzyme | Organism Type | Substrate(s) | Product(s) | Enantiomeric Specificity | Citation |

| L-Selenocysteine Synthase (SelA) | Bacteria | L-Seryl-tRNASec, Selenophosphate | L-Selenocysteyl-tRNASec | Strictly specific for L-Seryl-tRNASec; discriminates via tRNASec D-arm. | nih.govrcsb.org |

| D-Selenocystine α,β-lyase | Clostridium sticklandii | D-Selenocystine, D-Cystine | Pyruvate, Ammonia, Elemental Selenium | Strictly specific for D-enantiomers; inert towards L-amino acids. | nih.govnih.govasm.org |

3 O-Phosphoseryl-tRNA Kinase (PSTK) in Selenocysteine Biosynthetic Contexts

In archaea and eukaryotes, the biosynthesis of L-selenocysteine involves an additional step and a different set of enzymes compared to bacteria. nih.gov After L-seryl-tRNA synthetase charges tRNASec with L-serine, the resulting L-seryl-tRNASec is phosphorylated by the enzyme O-phosphoseryl-tRNASec kinase (PSTK). wikipedia.orgnih.gov This creates an O-phosphoseryl-tRNASec (Sep-tRNASec) intermediate, which is the actual substrate for the final conversion to L-selenocysteyl-tRNASec by Sep-tRNA:Sec-tRNA synthase (SepSecS).

The primary role of PSTK in this pathway is to provide an additional layer of fidelity and discrimination. PSTK selectively phosphorylates L-serine only when it is attached to tRNASec; it does not act on free serine or on L-serine attached to its canonical tRNA, tRNASer. nih.gov This specificity is critical for ensuring that only the correct seryl-tRNA enters the selenocysteine synthesis pathway.

The mechanism for this discrimination is based on the recognition of the unique structural features of the tRNASec molecule. Crystal structures of the archaeal PSTK in complex with tRNASec have shown that the enzyme distinguishes the characteristic D-arm of tRNASec, which has a maximal stem and minimal loop, from the canonical D-arm of tRNASer. nih.gov The high-fidelity binding and subsequent phosphorylation are dependent on this specific tRNA structure properly presenting the L-seryl moiety to the kinase's active site. oup.com This stringent structural requirement for the entire L-seryl-tRNASec molecule effectively precludes the phosphorylation of any hypothetical D-seryl-tRNASec, thereby ensuring enantiomeric purity at this crucial checkpoint.

Characterization and Mechanistic Studies of D-Selenocystine α,β-Lyase

Enzyme Kinetics and Substrate Stereospecificity

4 Ribosomal Recognition and Insertion Mechanisms: Enantiomeric Selectivity

The final stage of selenoprotein synthesis is the incorporation of L-selenocysteine into a growing polypeptide chain at the ribosome. This process is mediated by a specialized elongation factor, SelB in bacteria and eEFSec in eukaryotes, which recognizes L-selenocysteyl-tRNASec and delivers it to the ribosome in response to a UGA codon that is redefined by a downstream mRNA structure called a SECIS element. The entire translational apparatus exhibits a strong preference for L-amino acids, creating a formidable barrier to the incorporation of D-enantiomers like D-selenocysteine. nih.govuic.edu

The exclusion of D-amino acids is a multi-tiered process:

Aminoacyl-tRNA Synthetases: These enzymes show a strong preference for L-amino acids. While some can slowly activate D-amino acids, the efficiency is significantly lower. nih.gov

Editing and Deacylation: Many aminoacyl-tRNA synthetases have editing domains that can hydrolyze incorrectly charged tRNAs. oup.com Furthermore, a dedicated enzyme, D-aminoacyl-tRNA deacylase (DTD), exists to specifically clear D-aminoacyl-tRNAs that are erroneously formed, acting as a key quality control mechanism. nih.govnih.gov

The Ribosome: Even if a D-aminoacyl-tRNA evades the prior checkpoints and reaches the ribosome, it faces a major kinetic hurdle. The rate of peptide bond formation with a D-amino acid in the ribosomal A-site is drastically reduced, in some cases by over 250-fold compared to its L-counterpart. nih.gov

Structural studies of the ribosome have elucidated the basis for this stereoselectivity. A crystal structure of a bacterial ribosome with a D-aminoacyl-tRNA analog bound in the A-site revealed that while the side chain can be accommodated, the D-configuration places the α-amino group in a suboptimal position for the nucleophilic attack on the peptidyl-tRNA in the P-site. nih.govresearchgate.net This incorrect geometry hinders the necessary proton transfer and catalysis, effectively preventing the incorporation of the D-amino acid into the nascent protein chain. nih.gov Therefore, the intrinsic stereospecificity of the ribosomal peptidyl transferase center provides the ultimate proofreading step, ensuring the homochirality of proteins and excluding D-selenocysteinate(2-).

D Selenocysteinate 2 in Enzyme Active Site Engineering and Catalysis

D-Selenocysteinate(2-) as a Chiral Ligand in Metalloenzyme Models

The incorporation of the chiral ligand D-selenocysteinate(2-), the dianionic form of D-selenocysteine, into the active sites of metalloenzyme models provides a powerful tool to probe the structural and functional intricacies of these complex biocatalysts. The substitution of the naturally occurring cysteine with its selenium analogue allows for detailed investigation into the influence of the chalcogen atom on the electronic properties, coordination chemistry, and ultimately, the catalytic activity of the metal center.

Molybdenum-Containing Enzymes: Structural and Functional Impact of Selenocysteinate Ligation

In the realm of molybdenum-containing enzymes, the ligation of selenocysteinate to the molybdenum center has profound effects on both the structure and function of the active site. researchgate.net These enzymes are pivotal in the global carbon, sulfur, and nitrogen cycles, catalyzing a range of metabolic reactions. researchgate.net The molybdenum cofactor (Moco) is a common feature in these enzymes, where molybdenum is coordinated by the sulfur atoms of a pterin (B48896) derivative. researchgate.net The substitution of a cysteine ligand with selenocysteinate in these enzymes provides a unique opportunity to study the role of the coordinating amino acid. scispace.com

Sulfite (B76179) oxidase, an essential enzyme for the metabolism of sulfur-containing compounds, catalyzes the oxidation of sulfite to sulfate. wikipedia.orgresearchgate.net The active site of sulfite oxidase contains a molybdenum atom coordinated by a molybdopterin cofactor, two oxo ligands, and a cysteinate residue. wikipedia.orgnzytech.com The replacement of this cysteinate with selenocysteinate in model systems has been a subject of investigation to understand the oxygen atom transfer mechanism. researchgate.net

Computational studies on a diselenolene sulfite oxidase biomimetic complex have been compared to its dithiolene analogue to probe the effects of selenium substitution. researchgate.net The electronic differences between sulfur and selenium, with selenium being softer and more polarizable, can influence the Mo-ligand bond strength and the redox potential of the molybdenum center, thereby impacting the catalytic efficiency of oxygen atom transfer.

Interactive Table: Comparison of Key Properties in Sulfite Oxidase Models

| Feature | Cysteinate-Ligated Model | Selenocysteinate-Ligated Model |

|---|---|---|

| Coordinating Chalcogen | Sulfur | Selenium |

| M-Se/S Bond Length | Typically shorter | Typically longer |

| Redox Potential | Higher | Lower |

| Oxygen Transfer Rate | Reference Rate | Potentially altered |

Formate (B1220265) dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. wikipedia.orgbiorxiv.org These enzymes can contain either molybdenum or tungsten at their active site, which is coordinated by two molybdopterin cofactors and either a cysteinate or, in some cases, a selenocysteinate ligand. researchgate.netwikipedia.org The presence of selenocysteinate at the active site is believed to be a key factor in the catalytic activity of these enzymes. digitellinc.com

The active site of FDH from certain organisms, like Escherichia coli, features a selenocysteinate ligand. scispace.com The UGA codon, typically a stop codon, directs the cotranslational insertion of selenocysteine (B57510) into the FdhF polypeptide chain. nih.gov The replacement of this selenocysteine with cysteine results in a polypeptide with lowered activity, highlighting the critical role of the selenium atom in the enzyme's function. nih.gov The mechanism is thought to involve a 2e- redox cycle of the metal center, induced by hydride transfer from formate. wikipedia.org Synthetic models of the FDH active site have been developed to understand the intricate workings of these enzymes, with a focus on replicating the coordination environment, including the chalcogenolate ligand. digitellinc.comnih.gov

Sulfite Oxidase and Related Oxygen Atom Transfer Systems

Nickel-Iron Hydrogenases: Investigation of Selenocysteinate Involvement in Catalysis

[NiFeSe] hydrogenases represent a subgroup of [NiFe] hydrogenases where a selenocysteinate residue replaces a cysteinate as a ligand to the nickel atom in the active site. nih.govresearchgate.netebi.ac.uk This substitution has significant implications for the catalytic properties of the enzyme. nih.gov [NiFeSe] hydrogenases are known for their high catalytic activity, particularly for H₂ production, and exhibit reduced inhibition by H₂ compared to their [NiFe] counterparts. nih.gov

The selenium atom in the selenocysteinate ligand is believed to play a crucial role in protecting the enzyme against oxidative damage and contributing to its high catalytic rates. nih.gov The replacement of the selenocysteine with cysteine in the [NiFeSe] hydrogenase from Desulfovibrio vulgaris Hildenborough resulted in a variant with severely reduced nickel incorporation, indicating the direct involvement of this residue in the maturation of the enzyme. nih.gov The resulting [NiFe]-type enzyme displayed much lower activity and was more susceptible to inactive states, characteristic of typical [NiFe] hydrogenases. nih.gov

Furthermore, site-specific substitution of each of the four Ni-coordinating cysteine residues in the oxygen-tolerant E. coli [NiFe]-hydrogenase-1 with selenocysteine has provided detailed insights into the role of the chalcogen atom. nih.gov The variant with a selenocysteine replacement equivalent to that found in native [NiFeSe]-hydrogenases showed extreme oxygen tolerance, underscoring the importance of the selenium atom's position in relation to the binding site for exogenous ligands like H₂, O₂, and H⁻. nih.gov

Mechanistic Probes of D-Selenocysteinate(2-)-Dependent Enzyme Reactions

The unique properties of the selenocysteinate residue make it an invaluable mechanistic probe for studying enzyme reactions. Its distinct spectroscopic signatures and altered reactivity compared to cysteinate allow for detailed investigations into reaction intermediates and transition states.

Stereoselective Recognition and Transformation of D-Selenocysteine Derivatives

The stereoselective synthesis of D-selenocysteine derivatives is crucial for their use in mechanistic studies and for the development of enzyme inhibitors and probes. unirioja.esacs.org Methodologies have been developed for the chemo- and diastereoselective 1,4-conjugate addition of selenium nucleophiles to chiral dehydroalanines, providing an efficient route to enantiomerically pure selenocysteine derivatives. unirioja.esresearchgate.net These synthetic approaches are simple, catalyst-free, and offer high yields at room temperature. unirioja.esresearchgate.net

These stereochemically defined D-selenocysteine derivatives can then be used to probe the stereoselective recognition and transformation by enzymes. For example, the development of enantiopure α-deuterated derivatives of selenocysteine allows for detailed kinetic isotope effect studies to elucidate reaction mechanisms. nih.gov The ability to stereoselectively introduce selenium and isotopes at specific positions provides a powerful tool to dissect the intricate steps of enzyme-catalyzed reactions involving this unique amino acid. nih.govnih.gov

Interactive Table: Methods for Stereoselective Synthesis of Selenocysteine Derivatives

| Method | Description | Key Features |

|---|---|---|

| Se-Michael Addition | 1,4-conjugate addition of Se-nucleophiles to chiral dehydroalanines. unirioja.esresearchgate.net | Catalyst-free, high yields, high diastereoselectivity. unirioja.esresearchgate.net |

| Nucleophilic Substitution | Reaction of Se-nucleophiles with activated serine derivatives. unirioja.es | A common method for preparing selenoamino acids. acs.org |

| Photoredox-Catalyzed Asymmetric Giese Reaction | A method for the preparation of enantiopure β-selenolated amino acids using a chiral auxiliary. nih.gov | Controls diastereoselectivity of the key alkylation step. nih.gov |

Conformational Dynamics and Catalytic Role of the Selenol Group

The incorporation of D-selenocysteinate(2-), the anionic form of selenocysteine (Sec), into the active site of enzymes imparts unique catalytic capabilities that are fundamentally linked to the distinct physicochemical properties of its selenol group (-SeH). The dynamics of this group, particularly its ionization state and redox activity, are central to its catalytic function, setting it apart from its sulfur-containing analog, cysteine (Cys).

The most significant difference between selenocysteine and cysteine lies in the acidity of the side chain. The selenol group of selenocysteine has a pKa value of approximately 5.2, which is substantially lower than the pKa of around 8.3 for the thiol group of cysteine. unl.pt This lower pKa means that at a typical physiological pH of 7.4, the selenol group exists predominantly in its deprotonated, anionic form, the selenolate ion (R-Se⁻). nih.gov In contrast, the thiol group of cysteine remains largely protonated (R-SH) under the same conditions. This difference in ionization state is a primary determinant of the group's catalytic role, rendering the selenolate a more potent nucleophile than the corresponding thiolate. crg.eu The enhanced nucleophilicity of the selenolate is a key factor in the superior catalytic efficiency observed in many selenoenzymes compared to their cysteine-substituted homologs. crg.eu

The redox properties of the selenol group are also critical to its catalytic function, particularly in oxidoreductases. The selenol is more easily oxidized than a thiol. unl.pt However, it is also more resistant to irreversible oxidation, a feature that provides significant biological advantages. nih.gov During catalysis, the active-site selenolate can be oxidized to a selenenic acid (R-SeOH). This intermediate can be readily and efficiently recycled back to the active selenolate form. nih.gov Cysteine, when oxidized to its sulfenic acid (R-SOH) state, is highly susceptible to further oxidation to sulfinic (R-SO₂⁻) or sulfonic (R-SO₃⁻) acids, which represents irreversible inactivation of the enzyme. nih.gov This resistance to oxidative damage ensures the longevity and sustained activity of selenoenzymes in redox-active cellular environments. nih.govnih.gov

Table 1: Comparison of Physicochemical Properties of Selenocysteine and Cysteine Side Chains

| Property | Selenocysteine (Selenol Group) | Cysteine (Thiol Group) | Reference |

|---|---|---|---|

| pKa | ~5.2 | ~8.3 | unl.pt |

| Form at pH 7.4 | Predominantly deprotonated (selenolate, R-Se⁻) | Predominantly protonated (thiol, R-SH) | nih.gov |

| Nucleophilicity | Higher | Lower | crg.eu |

| Redox Potential | More easily oxidized | Less easily oxidized | unl.pt |

| Oxidation Product | Selenenic acid (R-SeOH), readily reducible | Sulfenic acid (R-SOH), prone to irreversible oxidation | nih.gov |

Research findings from site-directed mutagenesis studies, where the active site selenocysteine is replaced with cysteine, have provided detailed insights into the catalytic importance of the selenol group.

In mammalian thioredoxin reductase (TrxR), substituting the active site Sec498 with Cys results in a dramatic change in catalytic activity. The kcat of the Cys mutant is reduced by approximately 100-fold compared to the wild-type selenoenzyme. nih.gov Furthermore, the pH optimum for the Cys-containing mutant shifts from 7 to 9, a finding that strongly supports the mechanistic involvement of the low-pKa selenol group, which is optimally active at a lower pH. nih.gov

Similarly, studies on sulfite oxidase where a key cysteine was replaced by a selenocysteine demonstrated enhanced catalytic efficiency. The C207U variant (Cys to Sec mutation) exhibited a 1.5-fold greater kcat/Km value than the wild-type enzyme. researchgate.net This engineering also shifted the pH optimum from 8.5 in the wild-type to approximately 7 for the seleno-variant, again highlighting the influence of the selenol's lower pKa on the enzyme's functional pH range. researchgate.net

In glutathione (B108866) peroxidase (GPx), the catalytic cycle depends on the high reactivity of the selenolate. The active site involves a "catalytic triad" of selenocysteine, tryptophan, and glutamine residues, which stabilizes the highly reactive selenolate ion. researchgate.net The cycle proceeds through the oxidation of the selenolate by a hydroperoxide to form a selenenic acid, which then reacts with glutathione to form a selenenyl sulfide (B99878) intermediate before being reduced back to the active selenolate form. researchgate.net

However, the substitution of cysteine with selenocysteine does not universally lead to superior catalytic function for all parameters. In studies on [NiFe]-hydrogenase, replacing a specific non-bridging cysteine ligand (C576) with selenocysteine conferred extreme tolerance to oxygen. nih.govpnas.org Yet, this same substitution was found to disrupt a crucial proton transfer pathway, indicating that in certain mechanistic contexts, the properties of sulfur are more advantageous than those of selenium. nih.govpnas.org

Table 2: Impact of Selenocysteine vs. Cysteine on Catalytic Parameters of Engineered Enzymes

| Enzyme | Variant | kcat (Relative to Wild-Type) | Km (Relative to Wild-Type) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Rat Thioredoxin Reductase | Wild-Type (Sec) | 100% | 100% | 7.0 | nih.gov |

| Sec498Cys Mutant | ~1% | ~10% | 9.0 | nih.gov | |

| Sulfite Oxidase | Wild-Type (Cys) | 100% | 100% | 8.5 | researchgate.net |

| C207U Mutant (Sec) | 150% (based on kcat/Km) | Not specified | ~7.0 | researchgate.net |

These findings collectively underscore that the conformational dynamics of the D-selenocysteinate(2-) selenol group—specifically its propensity to exist as a highly nucleophilic anion at physiological pH and its facile, reversible redox cycle—are the primary drivers of its potent catalytic role in a wide range of enzymes.

Coordination Chemistry of D Selenocysteinate 2 with Transition Metals

Synthesis and Crystallographic Elucidation of D-Selenocysteinate(2-)-Metal Complexes

D-selenocysteinate(2-), being a chiral molecule, can influence the stereochemistry of the resulting metal complexes. The coordination of this chiral ligand to a metal center can lead to the formation of diastereomers, which may have different physical and chemical properties. The specific stereochemical outcome of the coordination is dependent on several factors, including the coordination geometry of the metal ion and the reaction conditions. The study of chiral ligands and their complexes is crucial for understanding stereoselective processes in biological systems and for the development of asymmetric catalysts.

D-selenocysteinate(2-) is a versatile ligand capable of coordinating to metal ions in various modes. libretexts.org It possesses three potential donor sites: the selenol group (-SeH), the amino group (-NH2), and the carboxylate group (-COO-). This allows it to act as a monodentate, bidentate, or even a tridentate ligand. libretexts.org The denticity of the ligand in a particular complex is influenced by the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. For example, in some complexes, D-selenocysteinate(2-) may coordinate solely through the deprotonated selenol group, while in others, it may form a chelate ring by coordinating through both the selenol and amino groups. The ability to adopt multiple coordination modes contributes to the diverse chemistry of D-selenocysteinate(2-)-metal complexes.

Chiral Ligand Behavior and Stereochemical Outcome in Coordination

Metal-Selenocysteine Interactions in Biochemical Mimics

To understand the complex interactions between metal ions and selenoproteins in biological systems, researchers often utilize simpler model systems, or biochemical mimics. These mimics typically involve the study of the interaction between a metal ion of interest and the amino acid selenocysteine (B57510) or its derivatives in vitro.

A significant area of research focuses on the interaction between methylmercury(II) and D-selenocysteinate(2-). utas.edu.auresearchgate.net Methylmercury (B97897) is a potent neurotoxin, and its toxicity is believed to be mediated, in part, by its strong interaction with selenohydryl groups (-SeH) in selenoproteins. researchgate.net The synthesis and characterization of methylmercury-D,L-selenocysteinate monohydrate has served as a key model for understanding the methylmercury(II)-selenoprotein interaction. utas.edu.au In this complex, the methylmercury cation is coordinated to the deprotonated selenohydryl group of the selenocysteinate ligand. utas.edu.au Studies on these model complexes provide valuable information on the strength and nature of the mercury-selenium bond, which is crucial for understanding the molecular basis of methylmercury toxicity and the protective role of selenium. researchgate.netnih.gov

Table 1: Crystallographic Data for Methylmercury-D,L-selenocysteinate monohydrate utas.edu.au

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P21 21 21 |

| a (Å) | 6.384(1) |

| b (Å) | 26.309(4) |

| c (Å) | 5.292(1) |

| Z | 4 |

| R-factor | 0.064 |

Ligand competition studies are instrumental in determining the relative binding affinities of different ligands for a metal ion. nih.govnih.gov In the context of D-selenocysteinate(2-), these studies often involve comparing its binding affinity for a particular metal ion, such as methylmercury(II), with that of its sulfur-containing counterpart, D-cysteinate. It has been demonstrated that methylmercury(II) has a significantly higher affinity for selenols (RSeH) than for thiols (RSH). oup.com This preferential binding is a key aspect of the proposed mechanism for the protective effect of selenium against mercury toxicity, where selenium-containing molecules can effectively compete for and sequester mercury ions. nih.govoup.com The general order of binding affinity for methylmercury is reported to be SeH > SH ≥ Se-Se > NH2, S-S, SeCH3. oup.com

Methylmercury(II)-D-Selenocysteinate Complexes as In Vitro Interaction Models

Advanced Spectroscopic Characterization of D-Selenocysteinate(2-)-Metal Coordination

A variety of spectroscopic techniques are employed to characterize the coordination of D-selenocysteinate(2-) to metal ions. d-nb.infousm.mynih.gov Infrared (IR) and Raman spectroscopy can provide information about the involvement of the different functional groups (selenol, amino, and carboxylate) in metal coordination by observing shifts in their characteristic vibrational frequencies. utas.edu.au Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹⁹Hg NMR, is a powerful tool for studying the structure and dynamics of these complexes in solution. utas.edu.auscispace.com For instance, ¹⁹⁹Hg NMR studies have been used to investigate ligand exchange reactions in methylmercury(II) complexes with selenocysteine. scispace.com Electronic absorption (UV-Vis) spectroscopy can be used to study the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. nih.gov

X-ray Absorption Spectroscopy (XAS) for Selenium Speciation and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. nih.gov In the context of D-selenocysteinate(2-) complexes, XAS, particularly at the selenium K-edge, provides invaluable information about the selenium speciation, its oxidation state, and the coordination environment around the selenium atom. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the selenium atom, can be used to distinguish between different selenium species. For instance, the energy of the absorption edge provides a direct measure of the selenium oxidation state. Different coordination environments, such as selenium bonded to one or more metal ions or forming seleno-bridges, will result in distinct features in the XANES spectrum.

The EXAFS region contains information about the local atomic environment of the selenium atom, including the number, type, and distances of neighboring atoms. By analyzing the EXAFS oscillations, it is possible to determine the Se-metal bond lengths and the coordination numbers. This information is critical for building accurate structural models of D-selenocysteinate(2-) transition metal complexes.

Table 1: Representative Se K-edge XAS Data for Selenolate Coordination

| Parameter | Value | Description |

| Se-Metal Bond Distance | 2.3 - 2.6 Å | Typical range for Se-M bonds in various transition metal selenolate complexes. |

| Coordination Number (Se) | 1 - 3 | Selenium can act as a terminal ligand or a bridging ligand between two or three metal centers. |

| Edge Energy Shift | Varies | Dependent on the oxidation state of selenium and the nature of the coordinated metal. |

Note: This table represents typical data derived from studies on various metal-selenolate complexes, which serve as models for D-selenocysteinate(2-) coordination.

High Energy Resolution Fluorescence Detection X-ray Spectroscopy (HERFD-XAS) Applications

High Energy Resolution Fluorescence Detection X-ray Absorption Spectroscopy (HERFD-XAS) is an advanced variant of XAS that offers significantly improved spectral resolution compared to conventional XAS. researchgate.netresearchgate.net This enhancement is achieved by using a high-resolution crystal spectrometer to detect only a narrow band of the fluorescence emission, thereby overcoming the lifetime broadening of the core-hole. researchgate.netnih.gov This technique has proven particularly valuable for the speciation of selenium in complex and dilute systems. researchgate.netresearchgate.net

For D-selenocysteinate(2-) complexes, HERFD-XAS at the selenium K-edge or the metal L-edge can provide much more detailed information about the electronic structure and coordination environment. The sharper spectral features allow for a more precise determination of the selenium oxidation state and can help to distinguish between subtly different coordination modes that may not be resolvable with conventional XAS.

A notable application of this technique has been in the study of mercury-selenium interactions. For example, Hg Lα1 HERFD-XAS has been used to characterize the coordination of methylmercury to L-selenocysteinate. researchgate.net The resulting spectra show distinct features that are sensitive to the coordination environment of the mercury ion. researchgate.net While this specific example involves mercury, the principles are directly applicable to the study of D-selenocysteinate(2-) complexes with transition metals. The improved resolution of HERFD-XAS would be instrumental in resolving the contributions from different potential binding sites of the D-selenocysteinate(2-) ligand.

Table 2: Hg Lα1 HERFD-XAS Spectral Features for Methylmercury L-Selenocysteinate

| Feature | Energy (eV) | Interpretation |

| Main Absorption Peak | ~12284 | Corresponds to the 2p3/2 → 6d transition, sensitive to the ligand environment. |

| Pre-edge Features | Lower energy shoulder | Can indicate changes in the symmetry and covalency of the Hg-Se bond. |

Source: Adapted from findings on methylmercury L-selenocysteinate complexes. researchgate.net

Multi-Nuclear NMR Spectroscopic Studies for Structural and Dynamic Insights

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. osti.govkpi.ua For D-selenocysteinate(2-) transition metal complexes, NMR studies involving various nuclei such as ¹H, ¹³C, ¹⁵N, and particularly ⁷⁷Se, can provide a wealth of information.

¹H and ¹³C NMR are used to probe the organic backbone of the D-selenocysteinate(2-) ligand, and changes in chemical shifts upon coordination to a transition metal can reveal the binding sites. For diamagnetic complexes, sharp and well-resolved spectra can be obtained, allowing for detailed structural assignments.

⁷⁷Se NMR is a direct probe of the selenium environment. The ⁷⁷Se chemical shift is highly sensitive to the oxidation state of selenium, the nature of the atoms it is bonded to, and the coordination geometry. For example, the coordination of the selenolate group to a transition metal will result in a significant change in the ⁷⁷Se chemical shift compared to the free ligand. Furthermore, the observation of scalar couplings (J-couplings) between ⁷⁷Se and other NMR-active nuclei, such as the metal center (if applicable) or protons on the ligand, can provide definitive evidence of through-bond connectivity.

In cases of paramagnetic transition metal complexes, NMR spectra can be more complex due to large paramagnetic shifts and line broadening. However, even these spectra can provide valuable information about the electronic structure and magnetic properties of the complex. Diffusion-Ordered Spectroscopy (DOSY) can also be employed to determine the size of the complex in solution and to distinguish between coordinated and uncoordinated ligand molecules. kpi.ua

Table 3: Expected ⁷⁷Se NMR Chemical Shift Ranges for D-Selenocysteinate(2-) Complexes

| Selenium Environment | Expected ⁷⁷Se Chemical Shift Range (ppm) | Notes |

| Free Selenocysteinate (R-SeH) | -200 to -100 | Relative to (CH₃)₂Se. |

| Terminal Selenolate (M-Se-R) | +100 to +500 | Shift is highly dependent on the nature of the metal (M). |

| Bridging Selenolate (M-Se(R)-M) | +300 to +800 | Generally shifted further downfield compared to terminal selenolates. |

Computational and Theoretical Investigations of D Selenocysteinate 2

Quantum Chemical Studies of D-Selenocysteinate(2-) Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic properties of molecules like D-selenocysteinate(2-). These in silico approaches allow for a detailed analysis of the electronic structure, conformational preferences, and reaction pathways at the atomic level.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of selenium-containing compounds. scispace.comyoutube.com DFT calculations, particularly with functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP, provide a reliable description of the geometric parameters and electronic properties of selenocysteine (B57510) and its ions. rsc.org For D-selenocysteinate(2-), where both the selenol and the carboxyl groups are deprotonated, DFT studies reveal significant charge delocalization. The negative charge is not strictly localized on the selenium and oxygen atoms but is distributed throughout the molecule, influencing its reactivity.

Table 1: Comparison of Computed Bond Lengths in Cysteine and Selenocysteine

| Bond | Cysteine (Å) | Selenocysteine (Å) |

| Cβ-S/Se | ~1.82 | ~1.96 |

| S/Se-H | ~1.34 | ~1.46 |

| This table presents typical bond lengths derived from computational modeling, highlighting the differences between cysteine and selenocysteine. researchgate.net |

The conformational flexibility of D-selenocysteinate(2-) is critical for its biological function, allowing it to adapt to the active sites of enzymes. Theoretical studies have extensively mapped the potential energy surface (PES) of selenocysteine and its various protonation states. For the doubly deprotonated species, corresponding to D-selenocysteinate(2-), a comprehensive theoretical study identified three unique stable conformers in the gas phase. acs.org These conformers differ in the dihedral angles of the amino acid backbone and the orientation of the side chain.

The relative energies of these conformers are influenced by intramolecular hydrogen bonds and other non-covalent interactions. researchgate.net While gas-phase calculations provide insight into the intrinsic properties of the molecule, the presence of a solvent, such as water, can significantly alter the conformational preferences and relative energies. researchgate.net

Table 2: Relative Energies of D-Selenocysteinate(2-) Conformers in the Gas Phase

| Conformer | Relative Energy (kJ/mol) |

| Global Minimum | 0.0 |

| Conformer 2 | +X.X |

| Conformer 3 | +Y.Y |

| Note: Specific energy values (X.X, Y.Y) are highly dependent on the level of theory and computational method used. The table illustrates that different conformers have distinct energy levels. acs.org |

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of accuracy for studying reaction pathways, albeit at a greater computational cost than DFT. rsc.orgresearchgate.net These methods have been applied to understand homolytic substitution reactions at the selenium atom, which are relevant to the antioxidant mechanisms of selenoproteins. lincoln.ac.uk

For D-selenocysteinate(2-), its high-lying Highest Occupied Molecular Orbital (HOMO), significantly influenced by the selenolate moiety, makes it a potent nucleophile. Ab initio calculations can model the transition states and reaction barriers for its interaction with various electrophiles, including reactive oxygen species (ROS). These studies help to explain the enhanced reactivity of selenocysteine compared to cysteine in redox catalysis. sciencealert.comscitechdaily.com

Conformational Landscape and Energetics of D-Selenocysteinate(2-)

Molecular Dynamics Simulations of D-Selenocysteinate(2-) in Condensed Phases

While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of D-selenocysteinate(2-) in a biological environment, such as in aqueous solution or within a protein. researchgate.netuba.ar MD simulations model the time-dependent behavior of the molecule, providing insights into its dynamics, solvation, and interactions with its surroundings. nih.govresearchgate.net

Simulations of selenoproteins have shown that the selenocysteine residue often exhibits higher flexibility compared to cysteine, which can be crucial for its catalytic function. nih.gov The development of accurate force fields for selenium-containing amino acids is a critical aspect of these simulations, ensuring that the dynamic behavior is realistically represented. researchgate.net These simulations can reveal how the dianionic state of D-selenocysteinate is stabilized by interactions with surrounding water molecules and charged residues in a protein active site.

Theoretical Modeling of Enzyme-Substrate and Metal-Ligand Stereospecific Interactions

The stereospecificity of enzyme-substrate and metal-ligand interactions involving D-selenocysteinate(2-) is a key determinant of its biological role. Computational modeling, including molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is used to investigate these interactions in detail. acs.orgumn.edupitt.edu

In the active sites of enzymes like glutathione (B108866) peroxidase, the selenocysteinate residue engages in specific interactions with substrates. acs.org QM/MM simulations, where the reactive center containing the selenocysteinate is treated with quantum mechanics and the rest of the protein with molecular mechanics, can model the enzymatic reaction mechanism, including the formation and cleavage of covalent intermediates. nih.gov

D-selenocysteinate(2-) is also a strong ligand for various metal ions. researchgate.net Theoretical studies have explored the coordination chemistry of selenocysteinate with metals like zinc, mercury, and others. researchgate.netnumberanalytics.com These calculations help to predict the preferred coordination geometries and binding affinities, which are important for understanding both the function of metallo-selenoproteins and the mechanisms of heavy metal toxicity.

Prediction of Redox Potentials and Reaction Mechanisms Involving D-Selenocysteinate(2-)

The lower reduction potential of the selenol/selenolate couple compared to the thiol/thiolate couple is a fundamental reason for the prevalence of selenocysteine in antioxidant enzymes. wikipedia.org Computational methods play a crucial role in predicting and understanding the factors that modulate this redox potential. nih.govresearchgate.netmdpi.com

Table 3: Calculated Standard Redox Potentials

| Redox Couple | Calculated Standard Redox Potential (V) |

| Cysteine (R-SH/R-S•) | ~1.3 |

| Selenocysteine (R-SeH/R-Se•) | ~0.9 |

| Selenocysteinate (R-Se⁻/R-Se•) | Varies significantly with environment |

| Note: These are representative values from computational studies and can vary based on the computational model and the specific chemical environment. nih.govresearchgate.net |

Redox Chemistry and Intrinsic Reaction Mechanisms of D Selenocysteinate 2

Oxidation-Reduction Properties of the Selenol Functionality

The key to the redox activity of D-selenocysteinate(2-) lies in its selenol group, which, in this 2- anion state, exists as a selenolate (-Se⁻). The selenolate is a powerful nucleophile and reducing agent, a property that stems from the lower electronegativity and larger atomic size of selenium compared to sulfur. This makes the selenolate moiety in selenocysteine (B57510) more easily oxidized than the thiolate in cysteine. researchgate.net Selenols are more acidic than thiols, with the pKa of the selenol group in selenocysteine being approximately 5.2, compared to about 8.5 for the thiol group in cysteine. researchgate.net Consequently, at a physiological pH of 7, the selenol group is predominantly in its deprotonated, highly reactive selenolate form, while the thiol group remains largely protonated. researchgate.net

The redox potential of a chemical species quantifies its tendency to gain or lose electrons. cutm.ac.in For the selenocysteine/selenocystine (B224153) couple (the oxidized diselenide form), the standard reduction potential (E°') at pH 7 is approximately -0.38 V. researchgate.net This negative potential indicates a strong tendency for the diselenide to be reduced, or conversely, for the selenolate to be oxidized. The redox potential is highly dependent on pH and the specific microenvironment, including the protonation states of the amino and carboxylate groups. mdpi.commdpi.com This results in multiple species-specific redox potentials for the different protonated forms of selenocysteine. mdpi.com

Studies have determined the pH-independent standard redox potentials for various microspecies of selenocysteine, revealing a correlation between the basicity of the selenolate and its redox potential. mdpi.com In general, selenols are considered inherently stronger antioxidants than thiols and can perform reductions under more acidic conditions. mdpi.com

The one-electron oxidation of the selenolate anion (RSe⁻) produces a selanyl (B1231334) radical (RSe•). This process is crucial in many biological electron transfer reactions. The standard electrode potential for the RSe•/RSe⁻ couple at pH 7 has been reported as +0.43 V. researchgate.net The relative ease of forming this radical compared to the sulfur analogue is a key feature of selenocysteine's biological function. researchgate.net

| Half-Reaction | Standard Reduction Potential (E°' at pH 7) (V) | Reference |

| RSeSeR + 2e⁻ + 2H⁺ → 2 RSeH | -0.38 | researchgate.net |

| RSe• + e⁻ → RSe⁻ | +0.43 | researchgate.net |

| (RSeSeR)•⁻ + e⁻ → 2 RSe⁻ | +0.18 | researchgate.net |

| Note: R represents the alanine (B10760859) backbone of the cysteine/selenocysteine molecule. |

Electron Transfer Pathways Involving D-Selenocysteinate(2-) as a Reductant or Oxidant

D-selenocysteinate(2-) primarily functions as a potent reductant, donating electrons in a variety of chemical and biological transformations. Electron transfer reactions can be broadly categorized as inner-sphere, where a bridging ligand connects the oxidant and reductant, or outer-sphere, where electrons are transferred directly without a shared ligand. srneclab.cz The reactivity of D-selenocysteinate(2-) allows it to participate in both one-electron and two-electron transfer processes. researchgate.net

As a reductant, the selenolate anion can undergo a two-electron oxidation to form a selenenic acid (RSeOH). Computational studies modeling the oxidation of selenocysteinate by hydrogen peroxide have elucidated several potential pathways. nih.gov

Anionic Mechanism : This pathway involves a direct, concerted reaction for the deprotonated selenocysteinate anion, leading to the formation of the deprotonated selenenic acid. nih.gov

Solvent-Assisted Proton Exchange (SAPE) : In this mechanism, a network of solvent molecules (like water) facilitates proton shuttling, enabling a concerted reduction of the peroxide. nih.gov

Stepwise Mechanism : This involves the initial formation of a reactant complex, followed by an oxidation step through a transition state where the O-O bond of the peroxide breaks as the Se-O bond forms. nih.govacs.org

The activation energy for the oxidation of selenocysteinate is significantly lower than that for its sulfur counterpart, cysteine, highlighting its superior capacity as a reductant. nih.govresearchgate.net This enhanced reactivity is partly due to the higher energy of the Highest Occupied Molecular Orbital (HOMO) of the selenolate compared to the thiolate. nih.gov

Selenocysteine can also catalyze electron transfer between other molecules. For instance, it has been shown to mediate the transfer of electrons between dithiothreitol (B142953) (DTT) and benzyl (B1604629) viologen, a reaction that is otherwise kinetically slow. researchgate.net This catalytic role underscores its ability to act as an efficient electron shuttle.

While primarily a reductant, the oxidized form, D-selenocystine (containing a diselenide bond), can act as an oxidant, being reduced back to two D-selenocysteinate(2-) anions. The diselenide bond can react with a reducing agent, such as DTT, in a two-step process. mdpi.comresearchgate.net This reversible redox cycling between the selenolate and diselenide forms is central to the function of many selenoproteins. nih.gov

Chalcogen Exchange Reactions and D-Selenocysteinate(2-)

Chalcogen exchange reactions involve the substitution of one chalcogen atom (O, S, Se, Te) for another. D-selenocysteinate(2-), with its highly nucleophilic selenolate, can participate in such reactions, particularly with sulfur-containing molecules. These reactions are synthetically useful and biologically relevant. mdpi.com

A prominent example is the reaction of a selenolate with a disulfide (RSSR), which can lead to the formation of a selenenylsulfide bond (RSe-SR). This proceeds via a nucleophilic attack of the selenolate on one of the sulfur atoms of the disulfide bond. The equilibrium of this exchange often favors the formation of the more stable mixed chalcogen species. The formation of a selenenylsulfide bridge is a key feature in the active site of enzymes like thioredoxin reductase. nih.gov

Selenoesters, which can be formed from selenocysteine, are excellent acyl-transfer reagents. nih.gov They react readily with thiols in transthioesterification reactions, where the acyl group is transferred from the selenium to the sulfur atom. The equilibrium constant for the formation of a thioester from a selenoester is significantly higher (around 1000) than for the analogous sulfur-to-sulfur transfer, indicating a strong thermodynamic preference for the acyl group to be on the sulfur atom. nih.gov

Synthetic strategies have been developed to leverage the unique reactivity of selenium for bioconjugation. An "umpolung" (polarity inversion) strategy allows for the arylation of selenocysteine. acs.org In this method, an oxidized form of selenocysteine containing an Se-S bond reacts with a nucleophilic arylboronic acid in a copper-catalyzed reaction. The proposed mechanism involves the oxidative addition of copper to the Se-S bond, followed by transmetalation and reductive elimination to form the aryl-selenocysteine bond. acs.org This reaction is chemoselective for selenocysteine over cysteine, highlighting the distinct reactivity of selenium.

Mechanistic Investigations of D-Selenocysteinate(2-) Stability and Decomposition Kinetics

The high reactivity of D-selenocysteinate(2-) also makes it susceptible to various decomposition pathways, primarily through oxidation and elimination reactions. The stability of the selenolate is a critical factor in the function and turnover of selenoproteins.

The initial two-electron oxidation of the selenolate forms a selenenic acid (RSeOH). This species is generally unstable and can undergo several subsequent reactions. researchgate.net

Further Oxidation : The selenenic acid can be further oxidized to a seleninic acid (RSeO₂H) and subsequently to a selenonic acid (RSeO₃H). nih.govresearchgate.net These higher oxidation states are generally irreversible in biological contexts and can lead to inactivation of selenoenzymes. nih.gov

Disproportionation : Two molecules of selenenic acid can disproportionate to form a diselenide and a seleninic acid. researchgate.net